molecular formula C9H15N3S B12991841 N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine

N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine

Cat. No.: B12991841
M. Wt: 197.30 g/mol
InChI Key: ORHKHDOKIJOPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine is a compound that features both an imidazole ring and a thietane ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the thietane ring is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine typically involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a thietane derivative. One common method is the nucleophilic substitution reaction where the amine group of 3-(1H-imidazol-1-yl)propan-1-amine attacks the electrophilic carbon of a thietane derivative, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Imidazol-1-yl)propan-1-amine: Lacks the thietane ring but shares the imidazole moiety.

    Thietan-3-amine: Contains the thietane ring but lacks the imidazole moiety.

    N-(3-(1H-Imidazol-1-yl)propyl)amine: Similar structure but without the thietane ring.

Uniqueness

N-(3-(1H-Imidazol-1-yl)propyl)thietan-3-amine is unique due to the presence of both the imidazole and thietane rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)thietan-3-amine

InChI

InChI=1S/C9H15N3S/c1(2-11-9-6-13-7-9)4-12-5-3-10-8-12/h3,5,8-9,11H,1-2,4,6-7H2

InChI Key

ORHKHDOKIJOPSM-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCCCN2C=CN=C2

Origin of Product

United States

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